molecular formula C16H21N5O B2827411 2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine CAS No. 2319724-32-6

2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine

Cat. No.: B2827411
CAS No.: 2319724-32-6
M. Wt: 299.378
InChI Key: KEUOZSYWBNLDNP-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a pyridazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale, ensuring high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine is unique due to its combination of a pyrazine ring with both piperidine and pyridazine moieties. This structural complexity may confer unique biological activities and therapeutic potential not seen in simpler analogs.

Properties

IUPAC Name

2-methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-3-4-16(20-19-12)22-11-14-5-7-21(8-6-14)15-10-17-9-13(2)18-15/h3-4,9-10,14H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUOZSYWBNLDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC(=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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